molecular formula C18H18FN3O3 B2685315 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034299-51-7

3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2685315
CAS RN: 2034299-51-7
M. Wt: 343.358
InChI Key: LCRDVYXHHRSQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide” is an organic compound. It is characterized by a benzamide core structure with a fluoro and a methoxy group attached to the benzene ring . The compound also contains a pyridin-3-yl group and a 2-oxopyrrolidin-1-yl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzamide core with various functional groups attached. The 3-fluoro-4-methoxy groups are attached to the benzene ring of the benzamide core . Additionally, the compound contains a pyridin-3-yl group and a 2-oxopyrrolidin-1-yl group .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The pyrrolidine ring within this compound serves as a versatile scaffold for drug discovery. Medicinal chemists widely use nitrogen heterocycles like pyrrolidine to create compounds for treating human diseases . Key features include:

IRAK4 Inhibition

The compound’s three-dimensional topology can be leveraged for fragment-based drug design. Specifically, it may engage the active site of IRAK4, leading to potential inhibitors with nanomolar potency in cellular assays .

Anticancer Research

While not directly studied for this compound, related quinoxalines have shown promise in anticancer research. The 3-fluoro and 4-methoxy substituents could influence its biological activity .

Suzuki–Miyaura Coupling

Boron reagents play a crucial role in Suzuki–Miyaura coupling reactions. Although not explicitly mentioned for this compound, understanding its reactivity with boron-based reagents could be relevant .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in drug discovery and organic synthesis. Given its complex structure and the presence of various functional groups, it could serve as a valuable building block in the synthesis of new compounds .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-25-16-5-4-13(8-15(16)19)18(24)21-10-12-7-14(11-20-9-12)22-6-2-3-17(22)23/h4-5,7-9,11H,2-3,6,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRDVYXHHRSQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide

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